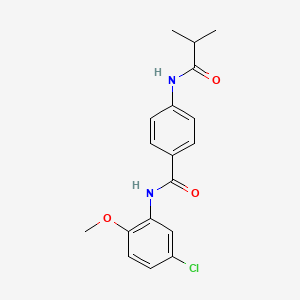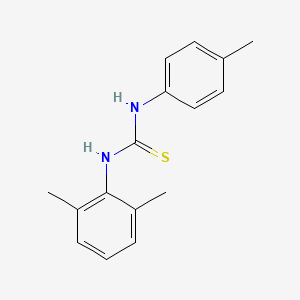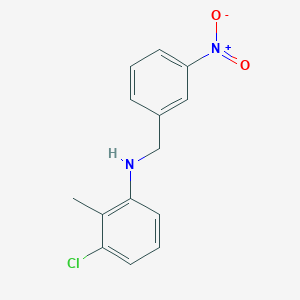![molecular formula C21H15NO3 B5728212 N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
N-[4-(1-naphthyloxy)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-naphthyloxy)phenyl]-2-furamide, also known as FEN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective agonist of the delta-opioid receptor, a type of receptor found in the central nervous system.
Applications De Recherche Scientifique
N-[4-(1-naphthyloxy)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to produce analgesic effects in animal models of pain, and its selectivity for the delta-opioid receptor suggests that it may have fewer side effects than traditional opioid analgesics. N-[4-(1-naphthyloxy)phenyl]-2-furamide has also been investigated for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a role in the treatment of substance use disorders.
Mécanisme D'action
N-[4-(1-naphthyloxy)phenyl]-2-furamide acts as an agonist at the delta-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor has been shown to produce analgesic effects, reduce anxiety and depression, and modulate reward pathways in the brain. N-[4-(1-naphthyloxy)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
N-[4-(1-naphthyloxy)phenyl]-2-furamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of reward pathways in the brain. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(1-naphthyloxy)phenyl]-2-furamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more targeted studies of this receptor. However, N-[4-(1-naphthyloxy)phenyl]-2-furamide is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, N-[4-(1-naphthyloxy)phenyl]-2-furamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
Orientations Futures
There are many potential future directions for research on N-[4-(1-naphthyloxy)phenyl]-2-furamide. One area of interest is its potential use in the treatment of pain and addiction. Further studies are needed to determine the safety and efficacy of N-[4-(1-naphthyloxy)phenyl]-2-furamide in humans, as well as its potential to reduce drug-seeking behavior and prevent relapse. Additionally, N-[4-(1-naphthyloxy)phenyl]-2-furamide may have applications in other areas, such as inflammation and immune modulation. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Méthodes De Synthèse
N-[4-(1-naphthyloxy)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 1-naphthol with 4-aminophenyl-2-furanmethanone in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain N-[4-(1-naphthyloxy)phenyl]-2-furamide in its pure form.
Propriétés
IUPAC Name |
N-(4-naphthalen-1-yloxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(20-9-4-14-24-20)22-16-10-12-17(13-11-16)25-19-8-3-6-15-5-1-2-7-18(15)19/h1-14H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNOUSWYPHZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-naphthyloxy)phenyl]-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)


![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)